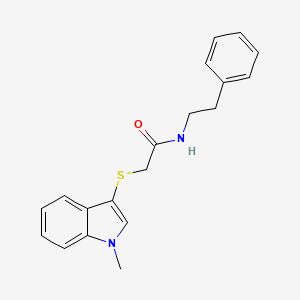

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide

描述

属性

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-21-13-18(16-9-5-6-10-17(16)21)23-14-19(22)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTLQXATCSVELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether-indole intermediate with phenethylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced functional groups (e.g., alcohols, amines)

Substitution: Nitrated or halogenated indole derivatives

科学研究应用

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.

Biological Research: The compound is used in molecular docking studies to explore its interactions with various biological targets.

Chemical Biology: It serves as a probe to study the mechanisms of action of indole derivatives in biological systems.

Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide involves its interaction with molecular targets such as tubulin. By binding to the tubulin protein, the compound inhibits its polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide with structurally analogous compounds, focusing on structural variations, biological activities, and physicochemical properties.

Key Structural and Functional Insights

Indole vs. Benzimidazole/Oxazole Cores: The indole ring in the target compound facilitates π-π stacking and hydrophobic interactions, critical for enzyme binding. Oxazole analogs () may exhibit reduced aromaticity but improved metabolic stability due to the oxazole’s resistance to oxidation.

Substituent Effects :

- The 1-methyl group on the indole nitrogen in the target compound may block metabolic deactivation at this position, enhancing bioavailability. In contrast, the 4-chlorobenzoyl and 5-methoxy groups in the COX-2 inhibitor analog () likely enhance target affinity through steric and electronic effects.

- The phenethyl group in the target compound and its analogs contributes to lipophilicity, which may improve blood-brain barrier penetration compared to simpler phenyl substituents (e.g., in ).

Thioether vs. Sulfonamide/Methylene Linkages: The thioether linkage in the target compound offers greater stability than ester or ether bonds.

Biological Activity Trends :

- COX-2 inhibition is observed in indole-acetamides with bulky substituents (e.g., 4-chlorobenzoyl in ), suggesting that steric bulk near the indole core is critical for enzyme interaction. The target compound’s simpler structure may require optimization for potency.

- Antihyperglycemic activity in highlights the role of unsubstituted indole cores in α-amylase inhibition, a mechanism distinct from COX-2 targeting.

Physicochemical Properties: The target compound’s predicted pKa (~10.65) aligns with benzimidazole analogs (), indicating similar ionization behavior.

生物活性

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.

Synthesis

The synthesis of this compound involves various chemical reactions that incorporate indole and phenethylamine derivatives. The compound can be synthesized through a multi-step process involving thioether formation and acylation techniques. Recent studies have highlighted the efficient synthesis of related indole derivatives, which serve as precursors for the target compound .

Research indicates that this compound exhibits its biological effects primarily through the inhibition of viral replication and modulation of cellular pathways. Notably, it has been identified as a dual inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV), demonstrating low micromolar to sub-micromolar effective concentrations (EC50) against these viruses .

Antiviral Properties

The compound has shown promise in inhibiting RSV and IAV by interfering with viral replication mechanisms. In vitro studies have demonstrated that certain derivatives possess significant antiviral activity with reduced cytotoxicity compared to existing antiviral drugs like ribavirin. For instance, compounds 14'c and 14'e were noted for their potent activity against both viruses while maintaining lower toxicity profiles .

Antiproliferative Effects

In addition to its antiviral properties, this compound has been evaluated for its antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. One derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential as an anticancer agent. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, alongside inhibition of tubulin polymerization, akin to the action of colchicine .

Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of several derivatives of this compound against RSV and IAV. The results indicated that compounds derived from this scaffold could effectively inhibit viral replication with promising EC50 values ranging from 0.5 to 5 μM across different strains .

Study 2: Cancer Cell Line Testing

Another investigation assessed the antiproliferative effects on HeLa, MCF-7, and HT-29 cancer cell lines. The study reported that the most active derivative not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways .

Data Summary

| Biological Activity | Cell Line/Pathogen | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | RSV | 0.5 - 5 μM | Viral replication inhibition |

| Antiviral | IAV | Low micromolar | Viral replication inhibition |

| Antiproliferative | HeLa | 0.52 μM | Apoptosis induction |

| Antiproliferative | MCF-7 | 0.34 μM | Tubulin polymerization inhibition |

常见问题

Q. Are there alternative synthetic routes to bypass low-yielding steps?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the thioether linkage.

- Flow Chemistry : Continuous reactors for precise temperature control during exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。